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molecular formula C19H15NO3 B8626048 1-(Benzhydryloxy)-2-nitrobenzene CAS No. 67810-89-3

1-(Benzhydryloxy)-2-nitrobenzene

Cat. No. B8626048
M. Wt: 305.3 g/mol
InChI Key: LDLWIOPWYSRPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202255B2

Procedure details

To a solution of dry ortho-nitrophenol (79 mmol) in 200 ml of acetone there are added 127 mmol of potassium carbonate and also 79 mmol of diphenylmethane bromide. The reaction mixture is heated at reflux for 6 hours and, after the temperature has been lowered to ambient temperature, is stirred further overnight. The reaction mixture is filtered and rinsed with acetone. The filtrate is evaporated and then taken up in diethyl ether and hydrolysed. The aqueous phase is extracted with diethyl ether; the organic phase is then dried over magnesium sulphate, filtered and concentrated. The residue obtained is taken up in petroleum ether, filtered, rinsed with petroleum ether and then dried in vacuo, allowing the expected product to be isolated.
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
127 mmol
Type
reactant
Reaction Step One
Name
diphenylmethane bromide
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[Br-].[C:18]1([CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH:24]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
79 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
127 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
diphenylmethane bromide
Quantity
79 mmol
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
is stirred further overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
has been lowered to ambient temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
rinsed with acetone
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is then dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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